molecular formula C10H15N B1355569 2,6-Diethylaniline-15N CAS No. 287488-24-8

2,6-Diethylaniline-15N

Cat. No.: B1355569
CAS No.: 287488-24-8
M. Wt: 150.23 g/mol
InChI Key: FOYHNROGBXVLLX-KHWBWMQUSA-N
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Description

2,6-Diethylaniline-15N is a stable isotope-labeled compound, specifically an aniline derivative where the nitrogen atom is enriched with the nitrogen-15 isotope. Its chemical formula is (C2H5)2C6H315NH2, and it has a molecular weight of 150.23 g/mol . This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethylaniline-15N typically involves the alkylation of aniline with ethyl groups at the 2 and 6 positions on the benzene ring. The nitrogen-15 isotope is introduced through the use of nitrogen-15 enriched ammonia or other nitrogen-15 containing reagents. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced catalytic systems to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Diethylaniline-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted anilines, and various aromatic compounds depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,6-Diethylaniline-15N involves its incorporation into various molecular pathways due to its nitrogen-15 isotope. The labeled nitrogen atom allows researchers to trace its movement and transformation within biological systems or chemical reactions. This helps in understanding the molecular targets and pathways involved in processes such as protein synthesis, enzyme activity, and metabolic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diethylaniline-15N is unique due to its specific isotopic labeling and the presence of ethyl groups, which influence its reactivity and applications. The nitrogen-15 isotope provides a distinct advantage in tracing studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

2,6-diethyl(15N)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYHNROGBXVLLX-KHWBWMQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494399
Record name 2,6-Diethyl(~15~N)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287488-24-8
Record name 2,6-Diethyl(~15~N)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287488-24-8
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